molecular formula C8H13BN2O2 B12838457 (3-Amino-4-(dimethylamino)phenyl)boronic acid

(3-Amino-4-(dimethylamino)phenyl)boronic acid

Katalognummer: B12838457
Molekulargewicht: 180.01 g/mol
InChI-Schlüssel: YBECOGZJWDFRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C8H13BN2O2

Molekulargewicht

180.01 g/mol

IUPAC-Name

[3-amino-4-(dimethylamino)phenyl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5,12-13H,10H2,1-2H3

InChI-Schlüssel

YBECOGZJWDFRET-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1)N(C)C)N)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of (3-Amino-4-(dimethylamino)phenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(3-Amino-4-(dimethylamino)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles.

Wirkmechanismus

The mechanism of action of (3-Amino-4-(dimethylamino)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation process, where the boronic acid transfers its organic group to a palladium catalyst. This process is followed by oxidative addition and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (3-Amino-4-(dimethylamino)phenyl)boronic acid include:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in various chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.